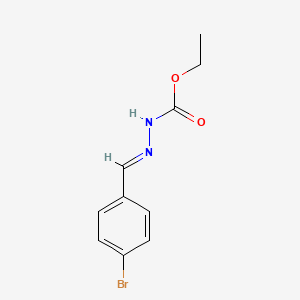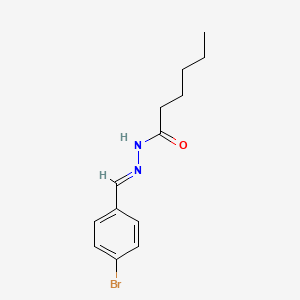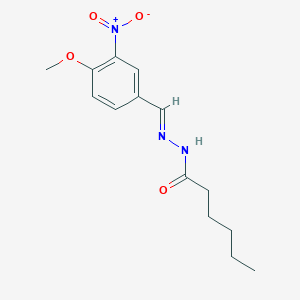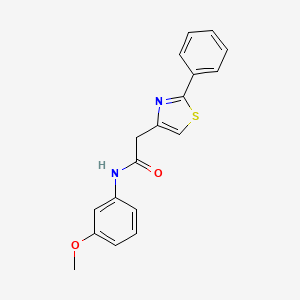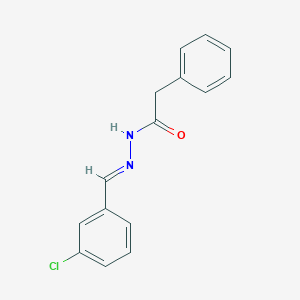
N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide, also known as MPTA, is a chemical compound with potential applications in scientific research. It is a thiazole derivative that has been synthesized and studied for its biological properties. In
Mécanisme D'action
The exact mechanism of action of N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. This compound has been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species. It also inhibits the activation of inflammatory pathways, reducing inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects in other tissues, reducing inflammation in the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. It is also stable under normal laboratory conditions. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration method for this compound in these applications. Another area of interest is its potential as an anti-cancer agent. More research is needed to determine the mechanisms of action and potential applications in cancer treatment. Finally, further studies are needed to explore the potential of this compound in other areas of medicine, such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, this compound is a thiazole derivative with potential applications in scientific research. It has been shown to have neuroprotective, anti-cancer, and anti-inflammatory properties. While there are some limitations to its use in lab experiments, this compound has several advantages and has potential for further research in a variety of areas.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in vitro and in vivo, protecting neurons from oxidative stress and apoptosis. This compound has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-16-9-7-14(8-10-16)19-17(21)11-15-12-23-18(20-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFLQMIUKQZJCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarboxylate](/img/structure/B3841199.png)
![N'-[1-(2-pyridinyl)ethylidene]hexanohydrazide](/img/structure/B3841216.png)
![N'-[1-(2-naphthyl)ethylidene]isonicotinohydrazide](/img/structure/B3841222.png)
![ethyl 2-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]hydrazinecarboxylate](/img/structure/B3841234.png)
![2-hydroxy-2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]propanohydrazide](/img/structure/B3841235.png)
